Spectroscopic data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (NMR, IR, MS)
Spectroscopic data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Introduction: The Rise of a Novel Bioisostere
In the landscape of modern medicinal chemistry, the drive to "Escape from Flatland" has led to the exploration of three-dimensional molecular scaffolds that can enhance the pharmacological properties of drug candidates.[1] Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid) has emerged as a paramount building block in this pursuit. Its rigid, rod-like structure serves as a non-aromatic, sp³-rich bioisostere for para-substituted benzene rings, a common motif in numerous bioactive compounds.[1][2] The substitution of a phenyl ring with a BCP core has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, while often maintaining or even enhancing biological activity.[1] This guide provides a comprehensive overview of the essential spectroscopic data—NMR, IR, and MS—required for the unambiguous identification and quality assessment of this increasingly vital synthetic intermediate.
A Practical Synthetic Pathway: From Propellane to Diacid
The most robust and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid begins with the generation of [1.1.1]propellane, which is then reacted with 2,3-butanedione in a photochemical step to form 1,3-diacetylbicyclo[1.1.1]pentane.[1][3] This diketone intermediate is subsequently subjected to a haloform reaction to yield the target diacid.[1][4] This multi-step process has been optimized for large-scale production, making BCP derivatives more accessible to the drug discovery community.[1][5]
Caption: Synthetic workflow for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of BCP-diacid, leveraging the molecule's high degree of symmetry.
Proton (¹H) NMR Spectroscopy
Expert Insight: Due to the molecule's C₂ᵥ symmetry, the six protons on the methylene bridges are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to be remarkably simple, displaying a single sharp singlet. This simplicity is a powerful diagnostic tool, as any deviation from a clean singlet would indicate the presence of impurities or structural isomers.
Data Summary
| Chemical Shift (δ) | Multiplicity | Integration | Solvent |
|---|
| 2.14 ppm | Singlet (s) | 6H | DMSO-d₆ |
Table 1: ¹H NMR data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6]
Experimental Protocol: ¹H NMR Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the BCP-diacid sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic, as it readily solubilizes the diacid and its acidic protons can be observed, though they often appear as a broad singlet at ~12.50 ppm.[6]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
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Set the spectral width to cover a range of -2 to 14 ppm.
-
Employ a standard pulse sequence (e.g., 'zg30').
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.[6]
Carbon-¹³ (¹³C) NMR Spectroscopy
Expert Insight: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Three distinct carbon environments are present: the two equivalent carboxylic acid carbons, the two equivalent bridgehead carbons, and the three equivalent methylene bridge carbons. This results in a clean three-line spectrum.
Data Summary
| Chemical Shift (δ) | Carbon Type | Solvent |
|---|---|---|
| 170.6 ppm | Carboxylic Acid (-COOH) | DMSO-d₆ |
| 51.8 ppm | Bridgehead (Quaternary C) | DMSO-d₆ |
| 37.2 ppm | Methylene (-CH₂-) | DMSO-d₆ |
Table 2: ¹³C NMR data for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[6] Note: In acetone-d₆, similar shifts are observed at 170.6, 53.0, and 38.1 ppm.[3]
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
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Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer is required.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Set the spectral width from 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of ¹³C.
-
-
Processing: Process the data similarly to the ¹H spectrum, referencing the central peak of the DMSO-d₆ multiplet to 39.52 ppm.[6]
Infrared (IR) Spectroscopy
Expert Insight: IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups. For BCP-diacid, the spectrum is dominated by the characteristic vibrations of the carboxylic acid moieties. The O-H stretch will appear as a very broad band due to hydrogen bonding, often spanning from 3300 to 2500 cm⁻¹. The C=O stretch of the carboxyl group will be a strong, sharp absorption.
Data Summary
| Wavenumber (cm⁻¹) | Vibration Type |
|---|---|
| ~3017 | O-H Stretch (Carboxylic Acid) |
| 1698 | C=O Stretch (Carboxylic Acid) |
Table 3: Key IR absorption frequencies for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (KBr pellet method).[3]
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind a small amount (~1-2 mg) of the BCP-diacid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent disc. The quality of the pellet is critical; a cloudy pellet will scatter the IR beam and result in a poor-quality spectrum.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry is the definitive technique for confirming the molecular weight of BCP-diacid. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can validate the elemental composition (C₇H₈O₄).[4] For BCP-diacid, the molecular weight is 156.14 g/mol .[7]
Expected Data
| Technique | Expected m/z | Species |
|---|---|---|
| ESI-TOF (Positive) | 157.0495 | [M+H]⁺ |
| ESI-TOF (Negative) | 155.0350 | [M-H]⁻ |
| HRMS (Calculated for C₇H₈O₄) | 156.0423 | [M] |
Table 4: Expected mass-to-charge ratios for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
The high-resolution capabilities of the TOF analyzer allow for mass measurement with sub-ppm accuracy.
-
-
Data Analysis: Compare the experimentally measured accurate mass with the theoretical mass calculated for the molecular formula C₇H₈O₄ to confirm the elemental composition.
Integrated Spectroscopic Workflow
The confirmation of the structure and purity of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods.
Caption: Integrated workflow for the spectroscopic analysis of BCP-diacid.
Conclusion
The spectroscopic characterization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is straightforward due to its highly symmetric structure. The ¹H NMR spectrum provides a simple and elegant confirmation with its characteristic single peak for the methylene protons. This is complemented by a clean three-line ¹³C NMR spectrum. IR spectroscopy rapidly verifies the presence of the carboxylic acid functional groups, while high-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. Together, these techniques form a robust analytical package for researchers and drug development professionals to ensure the identity, purity, and quality of this critical molecular building block.
References
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636–9649. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
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Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. [Link]
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Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]
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Gignac, M. A., et al. (2022). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]
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PubChem. (n.d.). Bicyclo(1.1.1)pentane-1,3-dicarboxylic acid. Retrieved from [Link]
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